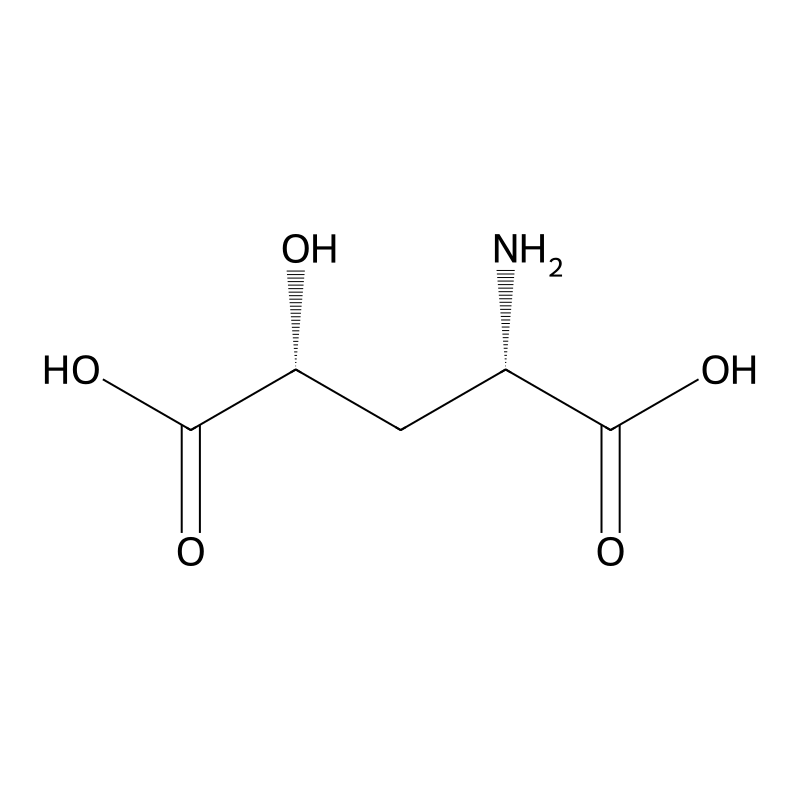(2S,4R)-2-amino-4-hydroxypentanedioic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Yeast Metabolism:
- Studies have shown that (2S,4R)-2-amino-4-hydroxypentanedioic acid is a metabolite of the yeast Saccharomyces cerevisiae. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]
- Metabolites are small molecules involved in the metabolic processes of an organism. Understanding the role of (2S,4R)-2-amino-4-hydroxypentanedioic acid in yeast metabolism could provide insights into the functioning of this important organism, which has applications in food science, brewing, and biofuels production.
Analog of L-Glutamic Acid:
- (2S,4R)-2-amino-4-hydroxypentanedioic acid is structurally similar to the amino acid L-glutamic acid. [Source: National Institutes of Health, PubChem, "PubChem Open Chemistry Database," ]
- L-glutamic acid is an excitatory neurotransmitter involved in various brain functions, including learning and memory. Research is ongoing to investigate if (2S,4R)-2-amino-4-hydroxypentanedioic acid interacts with glutamatergic systems and has any potential therapeutic applications.
(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as L-threonine, is a naturally occurring amino acid that plays a vital role in protein synthesis and metabolism. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry. The molecular formula of (2S,4R)-2-amino-4-hydroxypentanedioic acid is C5H11NO4, and it features both amino and hydroxyl functional groups, making it a polar and hydrophilic molecule. L-threonine is essential in human nutrition, as it cannot be synthesized by the body and must be obtained through dietary sources.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with (2S,4R)-2-amino-4-hydroxypentanedioic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-serine | Contains hydroxyl group on carbon 3 | Precursor to cysteine; involved in neurotransmitter synthesis |
| L-aspartic acid | Contains carboxyl groups on carbons 2 & 3 | Precursor to several neurotransmitters |
| L-glutamic acid | Contains additional carboxyl group | Functions as an excitatory neurotransmitter |
| D-threonine | Enantiomer of (2S,4R)-2-amino-4-hydroxypentanedioic acid | Different biological activities due to stereochemistry |
Each of these compounds plays distinct roles in biological systems despite their structural similarities. The unique stereochemistry of (2S,4R)-2-amino-4-hydroxypentanedioic acid contributes significantly to its specific functions and interactions within metabolic pathways .
(2S,4R)-2-amino-4-hydroxypentanedioic acid exhibits significant biological activity. It serves as a precursor for several important biomolecules and plays a role in various metabolic pathways:
- Protein Synthesis: L-threonine is incorporated into proteins and is vital for the synthesis of glycoproteins and lipoproteins.
- Immune Function: It contributes to the production of antibodies and supports immune system function.
- Metabolism: L-threonine is involved in the synthesis of other amino acids like serine and glycine and participates in energy production.
Research indicates that adequate levels of L-threonine are essential for maintaining optimal health and metabolic function .
The synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid can be achieved through several methods:
- Biological Synthesis: Naturally produced by microorganisms through fermentation processes. This method utilizes bacterial strains capable of synthesizing L-threonine from simple sugars.
- Chemical Synthesis:
- Starting Materials: Common precursors include malonic acid derivatives or other α-amino acids.
- Reagents: Typical reagents used in chemical synthesis may include ammonia or amines under specific conditions to facilitate the formation of the amino group.
- Enzymatic Methods: Enzymes such as threonine deaminase can convert other amino acids into L-threonine via biotransformation.
These methods vary in efficiency and yield depending on the conditions employed .
(2S,4R)-2-amino-4-hydroxypentanedioic acid has several applications across various fields:
- Nutritional Supplements: Used as a dietary supplement to support muscle growth and recovery.
- Pharmaceuticals: Investigated for potential therapeutic roles in treating metabolic disorders and enhancing immune function.
- Animal Feed: Added to livestock feed to promote growth and improve feed efficiency.
The compound's role in protein synthesis makes it particularly valuable in both human nutrition and agricultural applications .
Studies on the interactions involving (2S,4R)-2-amino-4-hydroxypentanedioic acid have revealed its influence on various biological systems:
- Receptor Binding: Research indicates that L-threonine may interact with specific receptors involved in metabolic regulation.
- Enzyme Activity: It has been shown to modulate the activity of enzymes involved in amino acid metabolism.
Such interactions underline its importance not only as a building block for proteins but also as a regulator of biological processes
XLogP3








